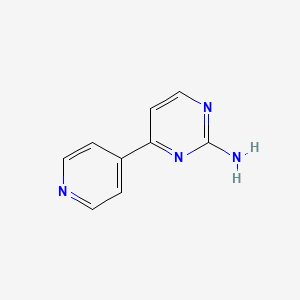

4-(Pyridin-4-yl)pyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZZTJYJOQZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363239 | |

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-70-8 | |

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 4 Yl Pyrimidin 2 Amine and Its Analogs

Derivatization Strategies for Structural Modification

Synthesis of Substituted 4-(Pyridin-4-yl)pyrimidin-2-amine Analogs

The preparation of substituted analogs of this compound frequently employs palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique. nih.govlibretexts.org This method allows for the strategic formation of the carbon-carbon bond between the pyrimidine (B1678525) and pyridine (B92270) rings.

A general and versatile approach involves the reaction of a halogenated pyrimidine with a pyridine-containing boronic acid or boronic ester. For instance, 2-amino-4-chloropyrimidine (B19991) can be coupled with pyridine-4-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or sodium carbonate, in a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the chloropyrimidine, transmetalation with the pyridineboronic acid, and subsequent reductive elimination to yield the desired product. libretexts.org

The synthesis of a variety of analogs can be achieved by utilizing substituted 2-aminopyrimidines and/or substituted pyridineboronic acids. For example, derivatives with substituents on the pyrimidine ring can be prepared from appropriately substituted 2-amino-4-chloropyrimidines. Similarly, modifications to the pyridine ring are introduced by using different pyridineboronic acid derivatives.

Another key synthetic strategy involves the reaction of a pre-formed pyrimidinyl amine with a halogenated pyridine. For instance, 2-aminopyrimidine (B69317) can be coupled with a 4-halopyridine, although this approach is often less favored due to the potential for N-arylation at the exocyclic amino group.

A common route to prepare substituted pyrimidin-2-amine derivatives starts with a dichloropyrimidine. nih.gov For example, 2,4-dichloropyrimidine (B19661) can undergo a nucleophilic substitution reaction with an amine to introduce a substituent at the 2- or 4-position. Subsequent Suzuki coupling with a pyridineboronic acid derivative can then install the pyridine moiety. The regioselectivity of the initial substitution on the dichloropyrimidine can often be controlled by the reaction conditions and the nature of the incoming nucleophile.

The table below summarizes some of the key intermediates and reagents used in the synthesis of substituted this compound analogs.

| Starting Material/Reagent | Role in Synthesis | Example of Use |

| 2-Amino-4-chloropyrimidine | Pyrimidine core with a leaving group for cross-coupling | Reaction with pyridine-4-boronic acid |

| Pyridine-4-boronic acid | Source of the pyridine-4-yl moiety in Suzuki coupling | Coupling with a halogenated pyrimidine |

| 2,4-Dichloropyrimidine | Versatile precursor for sequential substitutions | Initial reaction with an amine followed by Suzuki coupling |

| Substituted Arylboronic Acids | Introduction of various substituents on the pyridine ring | Suzuki coupling with a pyrimidinyl halide nih.gov |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Catalyst for cross-coupling reactions | Facilitates the Suzuki-Miyaura reaction nih.gov |

Library Design and High-Throughput Synthesis Approaches

The this compound scaffold is an attractive core for the generation of compound libraries aimed at drug discovery, particularly for screening against kinases and other biological targets. The design of such libraries focuses on introducing diversity at various positions of the molecule to explore the structure-activity relationship (SAR).

Library Design:

The design of a combinatorial library based on the this compound core typically involves the strategic selection of building blocks that can be readily incorporated into the scaffold. Key points of diversification include:

Substitution on the pyrimidine ring: The 5- and 6-positions of the pyrimidine ring are common sites for introducing a variety of substituents to probe steric and electronic effects.

Substitution on the pyridine ring: The positions ortho and meta to the pyrimidine ring on the pyridine moiety can be modified to influence the molecule's conformation and interactions with target proteins.

Modification of the 2-amino group: The exocyclic amino group can be acylated, alkylated, or used as a handle to attach other functional groups, further expanding the chemical space of the library.

High-Throughput Synthesis:

High-throughput synthesis (HTS) techniques are employed to rapidly generate a large number of analogs. These methods often rely on parallel synthesis platforms and automated liquid handling systems.

One common HTS approach for pyrimidine-based libraries involves the use of a versatile starting material like 2,4,6-trichloropyrimidine. nih.gov This allows for sequential and regioselective displacement of the chlorine atoms with different nucleophiles (e.g., amines, alcohols, thiols) in a combinatorial fashion. For a this compound library, one of the chloro-substituents would be replaced by the pyridine-4-yl group via a Suzuki coupling, while the other positions are diversified.

DNA-encoded library (DEL) technology has also been applied to the synthesis of large, diversified pyrimidine libraries. nih.gov In this approach, each unique chemical compound is tagged with a distinct DNA barcode. The synthesis is performed in a "split-and-pool" manner, where the library is divided into portions, each reacting with a different building block, and then pooled back together. This process allows for the creation of libraries containing millions of unique compounds. nih.govwikipedia.org The selection of hits from these libraries is achieved through affinity-based screening against a target protein.

For example, a library could be constructed starting with a DNA-tagged 2,4-dichloropyrimidine. One chlorine would be substituted with a diverse set of amines, and the other would undergo Suzuki coupling with a variety of boronic acids, including pyridine-4-boronic acid and its derivatives. This would generate a large library of compounds with variations at both the 2- and 4-positions of the pyrimidine core.

The table below outlines a conceptual high-throughput synthesis approach for a library of this compound analogs.

| Step | Reaction | Building Blocks (Examples) | Outcome |

| 1 | Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine + a library of diverse primary and secondary amines | A library of 2-amino-4-chloropyrimidines |

| 2 | Suzuki-Miyaura Cross-Coupling | The library from Step 1 + a library of substituted pyridine-4-boronic acids | A diverse library of substituted this compound analogs |

| 3 | Optional Derivatization | Acylation or alkylation of the 2-amino group | Further diversification of the library |

This systematic approach allows for the efficient generation of large and diverse compound libraries, which are essential for modern drug discovery efforts. The combination of robust synthetic methodologies and strategic library design enables the exploration of the chemical space around the this compound scaffold to identify novel bioactive molecules.

Molecular Mechanisms of Action of 4 Pyridin 4 Yl Pyrimidin 2 Amine

Target Identification and Validation for 4-(Pyridin-4-yl)pyrimidin-2-amine

Kinase Inhibition Profiles of this compound

Currently, there is a notable absence of comprehensive kinase inhibition profiling data for this compound in the public domain. While high-throughput screening campaigns are a common strategy for identifying the kinase targets of small molecules, the results of any such screens involving this specific compound have not been published. acs.org Studies on related, more substituted aminopyrimidine compounds have revealed activity against a range of kinases, including Janus kinase 2 (JAK2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Aurora kinases, but this information cannot be directly extrapolated to the unsubstituted parent compound. nih.govnih.govacs.org

Identification of Casein Kinase 1 Delta (CK1δ) as a Primary Target of this compound

There is no scientific evidence to date that identifies Casein Kinase 1 Delta (CK1δ) as a primary target of this compound. While CK1δ is a recognized therapeutic target, and various inhibitors have been developed, no published research has linked this specific compound to CK1δ inhibition.

Detailed Mechanistic Elucidation of Target Interaction

Binding Site Analysis of this compound with CK1δ

In the absence of any data confirming an interaction between this compound and CK1δ, no binding site analysis has been performed or published.

Conformational Changes Induced by this compound Binding

Similarly, without evidence of binding, there is no information regarding any conformational changes that might be induced in CK1δ by this compound.

Downstream Signaling Pathway Modulation by this compound

The downstream signaling effects of a compound are contingent on its interaction with a primary target. As there is no identified and validated target for this compound, particularly CK1δ, any modulation of downstream signaling pathways remains uninvestigated and unknown.

Effects on Substrate Phosphorylation

The primary mechanism of action for kinase inhibitors based on the this compound scaffold involves the competitive inhibition of substrate phosphorylation. These molecules are designed to fit into the ATP-binding pocket of the target kinase, thereby preventing the transfer of a phosphate (B84403) group from ATP to the specific substrate proteins.

A notable derivative, 5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine, has been identified as an inhibitor of CK1δ. google.com CK1δ is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating a wide range of target proteins. The inhibition of CK1δ by this pyrimidine (B1678525) derivative directly interferes with these phosphorylation events.

One of the key substrates of CK1δ is the PER2 protein, a core component of the circadian clock machinery. Inhibition of CK1δ leads to a decrease in the phosphorylation of PER2. This reduction in phosphorylation stabilizes the PER2 protein and affects its subcellular localization, leading to its retention in the nucleus. The altered phosphorylation state of PER2 is a direct consequence of the inhibitor occupying the ATP-binding site of CK1δ, thus blocking the enzymatic activity.

Regulation of Cellular Processes Mediated by the CK1δ Pathway

The inhibition of CK1δ and the subsequent alteration of substrate phosphorylation have profound effects on various cellular processes. The this compound scaffold, through its derivatives, has been implicated in the modulation of pathways central to neurodegenerative diseases and circadian rhythms.

In the context of Alzheimer's disease, CK1δ activity has been shown to be stimulated by amyloid beta-peptide (Aβ). google.com The inhibition of CK1δ by compounds such as 5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine (also referred to as PS110) has been investigated as a potential therapeutic strategy. In a mouse model of human tauopathy, treatment with this inhibitor led to changes in the levels of specific biomarkers. For instance, the levels of protein phosphatase 1 regulatory subunit 14A and 2',3'-cyclic-nucleotide 3'-phosphodiesterase were regulated in response to the CK1δ inhibitor. google.com This suggests that inhibiting the CK1δ pathway can influence the complex signaling cascades that are dysregulated in neurodegenerative conditions.

Furthermore, the role of CK1δ in regulating circadian rhythms is well-established. The kinase controls the period of the circadian clock through the phosphorylation of core clock proteins like PER2. Selective pharmacological inhibition of CK1δ has been demonstrated to lengthen the period of circadian rhythms in both central and peripheral oscillators. This effect is achieved by specifically extending the duration of PER2-mediated transcriptional feedback. By modulating the CK1δ pathway, derivatives of this compound can therefore influence the fundamental timing mechanisms of the cell.

Interactive Data Table: Research Findings on a this compound Derivative

| Compound | Target Kinase | Effect on Substrate Phosphorylation | Cellular Process Affected | Model System | Reference |

| 5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine (PS110) | Casein Kinase 1 Delta (CK1δ) | Inhibition of biomarker phosphorylation | Regulation of neurodegenerative disease-related biomarkers | Mouse model of human tauopathy | google.com |

Therapeutic Potential and Applications of 4 Pyridin 4 Yl Pyrimidin 2 Amine

4-(Pyridin-4-yl)pyrimidin-2-amine in Neurodegenerative Diseases

While direct studies on the therapeutic effects of this compound in neurodegenerative diseases like Alzheimer's are not extensively documented in publicly available research, the foundational structure is a key component of molecules that have been investigated for their potential to interact with pathological hallmarks of these conditions.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.gov Tauopathies are a class of neurodegenerative diseases defined by the aggregation of abnormal tau protein.

Research into treatments for Alzheimer's and other tauopathies has included the development of molecules that can either inhibit the aggregation of tau or serve as imaging agents to detect tau pathology in the brain. researchgate.net While this compound itself has not been a direct subject of these investigations, structurally related compounds have shown promise. For instance, a study focused on the discovery of potential tau pathology PET (Positron Emission Tomography) tracers identified N-(pyridin-4-yl)-1,5-naphthyridin-2-amines as potent and selective binders of aggregated tau. researchgate.net This highlights the potential of the pyridin-yl-amino framework as a scaffold for developing agents that target tau pathology.

The aggregation of tau protein is a critical event in the pathogenesis of Alzheimer's disease and other tauopathies. nih.gov Inhibiting this process is a major therapeutic goal. Although there is no direct evidence of this compound inhibiting tau aggregation, the broader class of pyrimidine (B1678525) derivatives has been explored in this context. For example, a patent for a 6-pyrimidinyl-pyrimid-4-one derivative suggests its potential use in treating Alzheimer's disease by potentially affecting pathways related to tau pathology. google.com

Currently, there is no available data from clinical or preclinical studies detailing the response of neurological biomarkers to the administration of this compound. A clinical trial on 4-aminopyridine (B3432731) in Alzheimer's disease did not show a significant effect on the Alzheimer Disease Assessment Scale (ADAS) scores. nih.gov It is important to note that 4-aminopyridine is a different, though related, compound.

Potential in Other Disease Areas

The pyridinyl-pyrimidine scaffold is not only of interest in the context of neurodegeneration but has also been investigated for its role in other diseases, primarily due to its potential to modulate key signaling pathways.

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine core is a common feature in many kinase inhibitors.

Research has shown that pyrimidine derivatives can be potent inhibitors of Janus kinases (JAKs). nih.govnih.gov JAKs are a family of tyrosine kinases that are critical for signaling pathways that regulate immune responses and cell growth. nih.gov The inhibition of JAKs is a therapeutic strategy for various autoimmune and inflammatory diseases. Studies on pyrimidine-4,6-diamine derivatives have demonstrated their ability to selectively inhibit JAK3, with some compounds showing high potency. nih.gov While these are not direct studies of this compound, they underscore the potential of the pyrimidine scaffold in designing kinase inhibitors.

Table 1: Inhibition of Janus Kinases by Pyrimidine Derivatives This table is representative of the activity of pyrimidine derivatives and not of this compound itself.

| Compound Type | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrimidine-4,6-diamine derivative (Compound 11e) | JAK3 | 2.1 | nih.gov |

The potential of pyrimidine derivatives to act as immunomodulatory and anti-inflammatory agents is an active area of research. nih.govrsc.org The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. nih.gov

Various synthetic pyrimidines have been shown to exhibit anti-inflammatory effects by targeting pathways that lead to the production of pro-inflammatory cytokines and other molecules. nih.gov For instance, certain pyridinyl pyrimidine derivatives have been investigated for their ability to inhibit the release of TNF-α and IL-1β, which are key cytokines in the inflammatory response. nih.gov Additionally, some novel thiazolo[4,5-b]pyridin-2-ones, which contain a related pyridine (B92270) structure, have demonstrated potent anti-inflammatory action in in vivo models. pensoft.net The anti-inflammatory properties of some pyridine- and thiazole-based hydrazides have also been reported. acs.org

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Yl Pyrimidin 2 Amine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a cornerstone of the 4-(pyridin-4-yl)pyrimidin-2-amine scaffold, offering multiple sites for modification to modulate biological activity, selectivity, and pharmacokinetic properties.

Impact of Substituents on the Amine Group

The 2-amino group of the pyrimidine ring is a critical interaction point, often forming key hydrogen bonds with target proteins. Modifications at this position can significantly alter binding affinity and selectivity.

Research on related 2-aminopyrimidine (B69317) scaffolds has demonstrated that the nature of the substituent on the exocyclic amine can have a profound impact on activity. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives developed as c-Jun N-terminal kinase (JNK) inhibitors, the substitution on the 2-amino group was crucial for potency. While direct SAR data on the 2-amino group of this compound is limited in publicly available literature, we can infer from analogous series. For example, in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), the 2-amino group was often part of a larger N-aryl substituent, highlighting that larger, more complex groups can be accommodated and can contribute to potent inhibition. nih.govnih.gov

| Modification | General Impact on Activity | Rationale |

| Primary Amine (unsubstituted) | Often serves as a crucial hydrogen bond donor. | Forms key interactions with the hinge region of many kinases. |

| Alkylation (e.g., methyl, ethyl) | Can increase lipophilicity and may improve cell permeability, but can also lead to loss of a key hydrogen bond. | Balances solubility and membrane transport. |

| Arylation (e.g., phenyl, substituted phenyl) | Can introduce additional π-stacking or hydrophobic interactions, potentially increasing potency and selectivity. | Provides additional contact points with the target protein. |

| Acylation | May decrease basicity and introduce a hydrogen bond acceptor, potentially altering the binding mode. | Modifies electronic and steric properties. |

Effects of Substitutions on Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are fundamental to the scaffold's chemical character, influencing its basicity, aromaticity, and hydrogen bonding potential. While direct substitution on these nitrogen atoms to form N-oxides or other derivatives is less common in SAR studies of this scaffold, their electronic influence is critical. The arrangement of nitrogen atoms at positions 1 and 3 defines the pyrimidine as a π-deficient heterocycle, which facilitates nucleophilic aromatic substitution at positions 2, 4, and 6. wikipedia.org

Any modification to the pyrimidine ring, such as the introduction of electron-donating or electron-withdrawing groups at other positions, will indirectly affect the properties of the ring nitrogens. For example, electron-donating groups at the 5-position can increase the basicity of the ring nitrogens, potentially altering their interaction with the biological target.

Exploration of Pyridine (B92270) Ring Modifications

The pyridine ring at the 4-position of the pyrimidine is another key area for SAR exploration, offering opportunities to fine-tune activity and selectivity.

Positional Isomer Effects on Activity

For instance, in a study of cholinesterase inhibitors, pyridine amine derivatives were generally found to be more potent than the corresponding pyrimidine derivatives. researchgate.netvulcanchem.com While this is a comparison between different heterocyclic systems, it underscores the importance of the nitrogen's placement. In another example, with 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the replacement of a phenyl substituent with a 4-pyridyl substituent led to an increase in potency against a mutant viral strain. nih.gov This highlights the favorable interactions that can be achieved with the nitrogen at the 4-position.

| Isomer | General Impact on Activity | Rationale |

| 4-pyridyl (original) | Often demonstrates potent activity, likely due to optimal geometry for target binding. | The nitrogen at the 4-position can act as a key hydrogen bond acceptor. |

| 3-pyridyl | Activity can be retained or slightly reduced, depending on the target. | Alters the vector of the hydrogen bond acceptor, which may still be accommodated by some targets. |

| 2-pyridyl | Often leads to a significant decrease or loss of activity. | The proximity of the nitrogen to the pyrimidine ring can cause steric hindrance or unfavorable electronic interactions. |

Heteroatom Substitutions on the Pyridine Ring

Replacing the pyridine ring with other heterocyclic systems is a common strategy to explore different electronic and steric properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles.

In a study on adenosine (B11128) kinase inhibitors, the replacement of a pyridine ring with other five- and six-membered heterocycles had interesting effects on in vivo efficacy and genotoxicity. nih.gov It was discovered that the nitrogen in the heterocyclic ring was important for modulating mutagenic side effects. nih.gov Another study on HIV-1 NNRTIs showed that replacing a phenyl group with thienyl or furyl rings improved activity, with the position of the heteroatom within the ring also being a critical factor. nih.gov

| Heterocyclic Ring | General Impact on Activity | Rationale |

| Thiophene | Can maintain or improve activity by providing a bioisosteric replacement for the phenyl ring with different electronic properties. | The sulfur atom can alter the electronic distribution and potential for interactions. |

| Furan | Similar to thiophene, can act as a bioisosteric replacement. | The oxygen atom provides different electronic and hydrogen bonding characteristics. |

| Thiazole (B1198619) | Has been shown to be a very effective replacement, leading to highly potent CDK4/6 inhibitors. nih.govnih.gov | The combination of nitrogen and sulfur atoms offers unique interaction possibilities. |

| Pyrazole (B372694) | Can lead to compounds with improved physicochemical properties. nih.govacs.org | Offers different hydrogen bonding patterns and steric profiles. |

Linker Chemistry and Scaffold Hopping

Beyond simple substituent modifications, more significant structural changes can be explored through linker chemistry and scaffold hopping. Linker chemistry involves introducing or modifying a chemical bridge between the pyrimidine and pyridine rings, although in the parent compound, they are directly connected.

Scaffold hopping is a powerful strategy in drug discovery where the core scaffold is replaced with a structurally different but functionally similar one. This can lead to novel intellectual property and improved drug-like properties. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole core with improved physicochemical properties for inhibiting dual leucine (B10760876) zipper kinase (DLK). nih.govacs.org This highlights the potential to move from the this compound scaffold to other heterocyclic systems while retaining or improving biological activity.

Another example of scaffold hopping involves replacing a 2-aminoimidazole with a 2-aminopyrimidine to generate new anti-biofilm agents. nih.govnih.gov This demonstrates the interchangeability of these bioisosteric rings in certain contexts.

Variations in the Linker Between Pyridine and Pyrimidine

The direct bond between the C4 atom of the pyrimidine ring and the C4 atom of the pyridine ring is a defining feature of the this compound scaffold. This linkage enforces a relatively planar conformation, which is often critical for fitting into the typically flat, aromatic-rich ATP-binding pocket of protein kinases. Research into modifying this direct linkage has revealed its fundamental importance for biological activity.

In a study exploring analogs where the two rings were "unlinked," a ketone carbonyl group (-C(O)-) was introduced to create (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone. nih.gov This modification was part of an effort to determine if the planarity of the corresponding fused tricyclic system, pyrido[3,4-g]quinazoline, was essential for protein kinase inhibitory potency. The introduction of the flexible ketone linker, which disrupts the co-planarity of the pyridine and pyrimidine rings, led to a significant loss of inhibitory activity. nih.gov This finding underscores that the rigid, planar conformation afforded by the direct aryl-aryl bond is a mandatory feature for the potent kinase inhibition observed in this chemical series. The disruption of this planarity prevents the molecule from achieving the optimal orientation required for key interactions with the kinase hinge region.

Table 1: Effect of Linker Variation on Biological Activity

| Parent Scaffold | Linker Type | Resulting Structure | Impact on Protein Kinase Inhibition | Reference |

|---|---|---|---|---|

| Pyrido[3,4-g]quinazoline (fused) | Direct Bond (Implicit) | This compound core | Potent Inhibition | nih.gov |

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of substituting one chemical group with another that preserves the key biological activity, is a cornerstone of drug design. For the this compound scaffold, this approach has been used to modulate potency, selectivity, and physicochemical properties by replacing the pyridine, pyrimidine, or other functional moieties.

Replacement of the Pyridine Ring: The 4-pyridyl group is a critical component, often engaging in hydrogen bonding via its nitrogen atom. SAR studies on analogous heterocyclic systems, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, have provided valuable insights. In this series, replacing the 4-pyridyl moiety with a non-polar phenyl group resulted in a complete loss of activity against Bloom Helicase. Current time information in Bangalore, IN. This highlights the essential role of the pyridine nitrogen for target engagement. Furthermore, altering the position of the nitrogen within the pyridine ring had a profound effect. A shift to the 2-position also led to an inactive compound, whereas the 3-pyridyl isomer retained comparable activity to the original 4-pyridyl lead compound. Current time information in Bangalore, IN. This suggests that while the presence of the nitrogen is crucial, some positional variation is tolerated within the active site.

Table 2: Bioisosteric Replacement of the 4-Pyridyl Group in an Analogous Scaffold

| Original Moiety | Bioisosteric Replacement | Resulting IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Pyridyl | (Lead Compound) | 3.5 | Current time information in Bangalore, IN. |

| Phenyl | Inactive | >50 | Current time information in Bangalore, IN. |

| 2-Pyridyl | Inactive | >50 | Current time information in Bangalore, IN. |

| 3-Pyridyl | Comparable Activity | 3.5 | Current time information in Bangalore, IN. |

Replacement of the Pyrimidine Ring: The central 2-aminopyrimidine core can also be exchanged for other five- or six-membered heterocycles to explore different spatial arrangements and hydrogen bonding patterns. For instance, in the development of CDK4/6 inhibitors, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series was investigated, where a thiazole ring effectively replaces the pyridyl group at the 4-position of the pyrimidine. nih.gov In other studies on related scaffolds, replacing a 1,3,4-thiadiazole (B1197879) ring with a 1,3,4-oxadiazole (B1194373) led to a loss of activity, indicating that the specific heteroatoms of the central ring are important for biological function. mdpi.com Similarly, replacing a urea (B33335) linker in some inhibitors with a 2-aminopyrimidin-4(1H)-one moiety has been shown to be a successful bioisosteric switch, leading to novel and potent CXCR2 antagonists with improved chemical stability. frontiersin.org This demonstrates that the pyrimidine ring itself can act as a bioisostere for other groups.

Table 3: Bioisosteric Replacement of Central Heterocyclic Rings in Related Inhibitors

| Original Ring/Moiety | Bioisosteric Replacement | Observed Outcome | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Loss of Activity | mdpi.com |

| 1,3,4-Thiadiazole | Pyrimidine | Inactive | mdpi.com |

| Urea | 2-Aminopyrimidin-4(1H)-one | Potent Activity, Improved Stability | frontiersin.org |

| Acetamide | 1,2,4-Triazole | Improved Potency | |

| Acetamide | 1,3,4-Oxadiazole | Weak Activity |

These findings collectively demonstrate that while the this compound framework is a robust starting point for inhibitor design, its activity is highly sensitive to structural modifications. The planarity enforced by the direct linkage between the two rings is critical, and while bioisosteric replacement of the pyridine and pyrimidine rings is a viable strategy for optimization, the choice of the replacement heterocycle is crucial for retaining or improving biological activity.

Computational and Theoretical Investigations of 4 Pyridin 4 Yl Pyrimidin 2 Amine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as 4-(Pyridin-4-yl)pyrimidin-2-amine, with a target protein at the atomic level.

Prediction of Binding Modes with Target Proteins

Molecular docking studies are instrumental in predicting the preferred orientation of this compound when it binds to a protein's active site. While specific docking studies for this exact compound are not extensively published, research on structurally similar pyrimidine (B1678525) derivatives provides a strong indication of its potential targets and binding modes. For instance, derivatives like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in cancer therapy. nih.govacs.org

Docking simulations of this compound into the ATP-binding pocket of kinases like CDK6 would likely predict a binding mode where the pyrimidine ring acts as a hinge-binder. The 2-amino group and one of the pyrimidine nitrogens typically form crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved hinge region residue, such as Val101 in CDK6. acs.org The pyridinyl group would likely be oriented towards the solvent-exposed region or could engage in π-π stacking interactions with aromatic residues in the active site.

Table 1: Predicted Interactions of this compound with a Kinase Active Site (Hypothetical)

| Interacting Residue (CDK6) | Interaction Type | Moiety of Ligand Involved |

| Val101 (backbone NH) | Hydrogen Bond | Pyrimidine Nitrogen |

| Val101 (backbone C=O) | Hydrogen Bond | 2-Amino Group |

| Phe98 | π-π Stacking | Pyrimidine Ring |

| Asp163 | Hydrogen Bond | Pyridinyl Nitrogen |

Analysis of Ligand-Protein Interactions and Stability

Following molecular docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation of this compound bound to a target protein would involve simulating the movement of every atom in the system over a period of nanoseconds. nih.gov This dynamic view allows for the analysis of the stability of key interactions, such as hydrogen bonds and hydrophobic contacts.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric to evaluate the stability of the complex. A stable RMSD throughout the simulation suggests that the ligand remains securely bound in the predicted pose. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the conformational changes the protein may undergo upon ligand binding. nih.govnih.gov The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can also be derived from MD trajectories to provide a more quantitative measure of binding affinity. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic electronic properties of a molecule. These calculations provide a deeper understanding of the molecule's structure, stability, and reactivity.

Conformation Analysis and Tautomerism

The compound this compound can exist in different conformations due to the rotation around the single bond connecting the pyrimidine and pyridine (B92270) rings. Quantum chemical calculations can determine the potential energy surface of this rotation, identifying the most stable (lowest energy) conformation. The planarity of the molecule is a key factor, as a more planar conformation can facilitate favorable π-π stacking interactions within a protein's binding site.

Tautomerism is another important aspect for this compound. The 2-aminopyrimidine (B69317) moiety can potentially exist in an imino tautomeric form (2(1H)-iminopyrimidine). researchgate.net Quantum chemical calculations can predict the relative stability of these tautomers in different environments (gas phase or solution). For 2-aminopyrimidine itself, the amino form is generally considered to be the more stable tautomer. researchgate.net The presence of the pyridin-4-yl substituent is unlikely to shift this equilibrium significantly. Understanding the predominant tautomeric form is crucial as it dictates the hydrogen bonding pattern and, consequently, the binding mode to a biological target. nih.gov

Reactivity Predictions and Mechanistic Insights

Quantum chemical calculations can provide valuable insights into the reactivity of this compound. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps. epstem.net These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atoms of the pyridine and pyrimidine rings, as well as the amino group, would be expected to be regions of negative potential, indicating their ability to act as hydrogen bond acceptors or nucleophiles.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can help in predicting the sites of metabolism and in understanding the reaction mechanisms at a molecular level.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target.

A pharmacophore model for this compound would typically include features such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyrimidine rings), and an aromatic ring feature. nih.gov This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. researchgate.netfrontiersin.org

Virtual screening is a cost-effective method for identifying potential new hit compounds from vast libraries of molecules. By using a pharmacophore model based on this compound, researchers can quickly filter out molecules that are unlikely to bind to the target of interest, thereby enriching the selection of compounds for further experimental testing. mdpi.comnih.gov This approach has been successfully applied to identify novel inhibitors for various targets using scaffolds related to pyrimidine. nih.govnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8N4 | PubChem nih.gov |

| Molecular Weight | 172.19 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

Development of Pharmacophore Models for CK1δ Inhibition

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. While direct pharmacophore modeling studies specifically using this compound for CK1δ inhibition are not extensively documented in publicly available research, the principles of this approach can be applied based on the compound's structural features and known inhibitors of related kinases.

A pharmacophore model for a CK1δ inhibitor based on the this compound scaffold would likely include several key features. The pyrimidine ring and the pyridine ring are crucial components, likely involved in hydrogen bonding and aromatic interactions within the ATP-binding pocket of the kinase. The 2-amino group on the pyrimidine ring is a potential hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

In a related context, a study focused on the close homolog, Casein Kinase 1 epsilon (CK1ε), utilized a modified pharmacophore model for virtual screening. This model highlighted the importance of specific hydrogen bond donors and acceptors for kinase inhibition. mdpi.com For CK1δ, inhibitors have been co-crystallized, revealing that interactions with glutamic acid (E83) and leucine (B10760876) (L85) in the hinge region are beneficial for binding. mdpi.com A hypothetical pharmacophore model for this compound as a CK1δ inhibitor would likely incorporate these features, as detailed in the table below.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with CK1δ |

| Hydrogen Bond Donor | 2-amino group | Hinge region residues |

| Hydrogen Bond Acceptor | Pyrimidine nitrogens | Hinge region residues |

| Hydrogen Bond Acceptor | Pyridine nitrogen | Solvent-exposed region or other residues |

| Aromatic Ring | Pyrimidine ring | π-π stacking interactions |

| Aromatic Ring | Pyridine ring | π-π stacking interactions |

The development of such a model would typically involve aligning a set of known active and inactive molecules and identifying the common chemical features that are present in the active compounds but absent in the inactive ones. This model could then be used to virtually screen large compound libraries to identify new potential CK1δ inhibitors with a similar binding mode.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Pyridin-4-yl)pyrimidin-2-amine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves coupling pyridine and pyrimidine precursors. A common approach is Pd-catalyzed cross-coupling between 4-bromopyridine and 2-aminopyrimidine derivatives under inert conditions. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., Xantphos), and bases like K₂CO₃ in solvents such as DMF or THF. Hydrazine hydrate and carbon disulfide are also used in related pyrimidine syntheses to introduce amino groups via cyclocondensation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with pyridine protons appearing at δ 7.5–8.5 ppm and pyrimidine protons at δ 8.0–9.0 ppm.

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 188.1 for C₉H₉N₄).

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in pyrimidine derivatives (e.g., C–N bond lengths ≈ 1.34 Å) .

- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian or ORCA) predict reaction pathways and transition states. For example, the ICReDD framework combines computational reaction path searches with experimental data to identify optimal catalysts (e.g., Pd vs. Cu) and solvents. This reduces trial-and-error by 30–50%, as demonstrated in similar cross-coupling reactions .

Q. What strategies address low solubility of this compound in biological assays?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –NH₂) at the pyrimidine C-5 position.

- Formulation : Use co-solvents (DMSO/PBS mixtures) or cyclodextrin complexes to enhance solubility.

- Surfactant-Based Systems : Micellar encapsulation with Tween-80 improves bioavailability, monitored via UV-Vis spectroscopy (λmax ≈ 260 nm) .

Q. How do substituents on the pyrimidine ring influence biological activity and target binding?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (–CF₃) at C-5 enhances binding to enzymes like methionine aminopeptidase-1 (IC₅₀ reduction from 5.2 μM to 0.8 μM in analogs) .

- Methyl Groups : Increase lipophilicity (logP ≈ 2.1 vs. 1.5 for unsubstituted analogs), improving membrane permeability .

Q. What crystallographic insights are critical for understanding the molecular interactions of this compound?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions:

- Hydrogen Bonding : N–H···N bonds (2.8–3.0 Å) stabilize the crystal lattice.

- π-π Stacking : Pyridine and pyrimidine rings align with centroid distances of 3.6–4.0 Å, influencing packing efficiency .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activities of pyridinylpyrimidine analogs?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., enzyme concentration, pH) using standardized protocols.

- Control Experiments : Compare with reference inhibitors (e.g., fumagillin for methionine aminopeptidase-1).

- Computational Validation : MD simulations assess binding mode consistency across studies .

Methodological Best Practices

Q. What experimental design principles ensure robust SAR studies for pyridinylpyrimidines?

- Methodological Answer :

- Diverse Substituent Libraries : Synthesize analogs with systematic variations (e.g., –CH₃, –CF₃, –OCH₃).

- High-Throughput Screening (HTS) : Use 96-well plates to test inhibitory activity at multiple concentrations (e.g., 0.1–100 μM).

- Statistical Analysis : Apply ANOVA to confirm significance (p < 0.05) in activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。